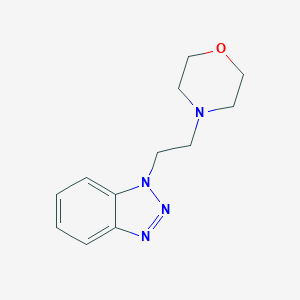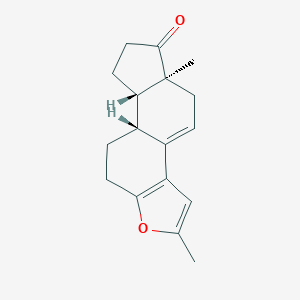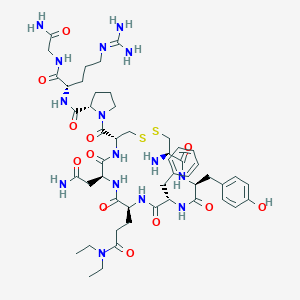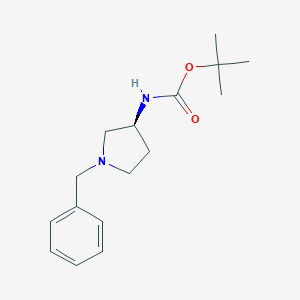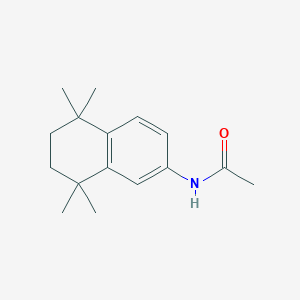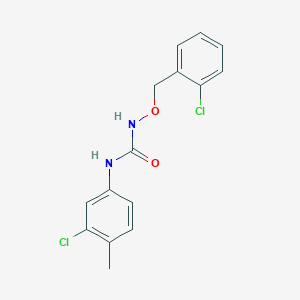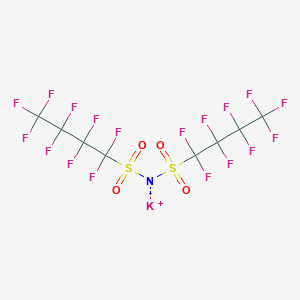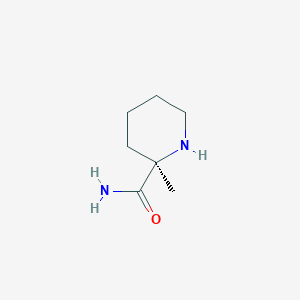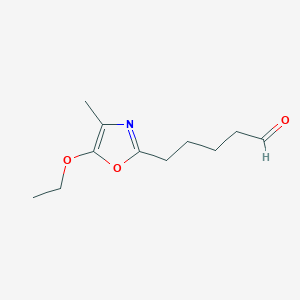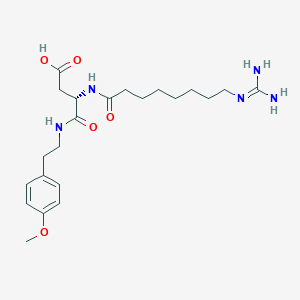
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide (GO-ME) is a synthetic peptide that has gained significant interest in the scientific community due to its potential applications in various fields, including neuroscience, drug development, and cancer research. In
Scientific Research Applications
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has been extensively studied for its potential applications in neuroscience research. It has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism of Action
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor, which leads to the inhibition of calcium influx into the cell. This inhibition of calcium influx has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is its specificity for the NMDA receptor. This specificity allows for targeted inhibition of the receptor, which can be beneficial in studying its role in various physiological processes. However, one limitation of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is its potential toxicity. Studies have shown that high doses of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide can lead to neurotoxicity and cell death.
Future Directions
There are several future directions for research on 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide. One area of interest is its potential applications in cancer research. Recent studies have shown that 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide may have anti-tumor effects and could be used as a potential cancer therapy. Additionally, further research is needed to understand the long-term effects of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide on neurological function and to determine the optimal dosage for therapeutic use.
Conclusion:
In conclusion, 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide is a synthetic peptide with potential applications in various fields, including neuroscience, drug development, and cancer research. Its specificity for the NMDA receptor allows for targeted inhibition, which can be beneficial in studying its role in various physiological processes. While 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide has several advantages, its potential toxicity and long-term effects require further research.
Synthesis Methods
The synthesis of 8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of the guanidinooctanoyl and asp-2-(4-methoxyphenyl)ethylamide residues onto a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
properties
CAS RN |
126631-86-5 |
|---|---|
Product Name |
8-Guanidinooctanoyl-asp-2-(4-methoxyphenyl)ethylamide |
Molecular Formula |
C22H35N5O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(3S)-3-[8-(diaminomethylideneamino)octanoylamino]-4-[2-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N5O5/c1-32-17-10-8-16(9-11-17)12-14-25-21(31)18(15-20(29)30)27-19(28)7-5-3-2-4-6-13-26-22(23)24/h8-11,18H,2-7,12-15H2,1H3,(H,25,31)(H,27,28)(H,29,30)(H4,23,24,26)/t18-/m0/s1 |
InChI Key |
LVVRYABDHQGPGK-SFHVURJKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NC(=O)CCCCCCCN=C(N)N |
Other CAS RN |
126631-86-5 |
synonyms |
3-((((8-aminoiminomethyl)amino)-1-oxooctyl)amino)4-(2-(4-methoxyphenyl)ethyl)amino-4-oxobutanoic acid 8-guanidinooctanoyl-Asp-2-(4-methoxyphenyl)ethylamide SC 47643 SC-47643 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



